5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and a dihydroindenone structure. It is a white to light yellow solid with specific chemical properties that make it useful in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the bromination of 2-methanesulfonyl-2,3-dihydro-1H-inden-1-one using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high efficiency and purity of the final product .
Analyse Chemischer Reaktionen
5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group in the dihydroindenone structure can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions modify the existing functional groups in the compound .
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied. Researchers use techniques such as molecular docking, enzyme assays, and cell-based assays to elucidate the mechanism of action and identify potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
5-bromo-2,3-dihydro-1H-inden-1-one: This compound lacks the methanesulfonyl group, which affects its reactivity and biological activity.
2-methanesulfonyl-2,3-dihydro-1H-inden-1-one:
5-bromo-2,3-dihydro-3-oxo-1H-inden-1-ylidenepropanedinitrile: This compound has a different functional group (cyano group) compared to this compound, leading to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9BrO3S |
---|---|
Molekulargewicht |
289.15 g/mol |
IUPAC-Name |
5-bromo-2-methylsulfonyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9BrO3S/c1-15(13,14)9-5-6-4-7(11)2-3-8(6)10(9)12/h2-4,9H,5H2,1H3 |
InChI-Schlüssel |
UUEOYZPFCHPNMS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1CC2=C(C1=O)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.